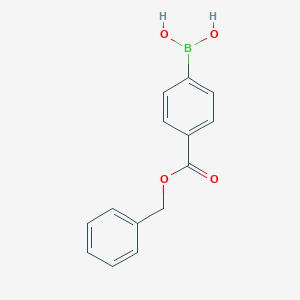

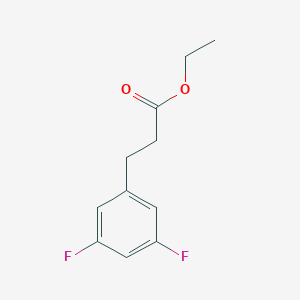

![molecular formula C7H8N4 B063721 1-Methyl-1H-imidazo[4,5-b]pyridin-2-amine CAS No. 178885-60-4](/img/structure/B63721.png)

1-Methyl-1H-imidazo[4,5-b]pyridin-2-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-Methyl-1H-imidazo[4,5-b]pyridin-2-amine is a heterocyclic organic compound that has been of great interest to the scientific community due to its potential applications in various fields. This compound is commonly referred to as MIPA and has a molecular formula of C9H9N3. MIPA is a derivative of imidazo[4,5-b]pyridine and has been synthesized using various methods.

科学的研究の応用

治療の可能性

イミダゾール含有化合物、例えば1-メチル-1H-イミダゾ[4,5-b]ピリジン-2-アミンは、幅広い化学的および生物学的特性を持っています。 それらは、新規薬剤の開発において重要な合成中間体となっています . 1, 3-ジアゾールの誘導体は、抗菌作用、抗マイコバクテリア作用、抗炎症作用、抗腫瘍作用、抗糖尿病作用、抗アレルギー作用、解熱作用、抗ウイルス作用、抗酸化作用、抗アメーバ作用、駆虫作用、抗真菌作用、および潰瘍形成作用など、さまざまな生物学的活性を示します .

食品関連変異原

1-メチル-6-フェニル-1H-イミダゾ[4,5-b]ピリジン-2-アミンは、食品関連変異原であり、調理肉や魚に最も多く含まれるヘテロ環式アミンであることが報告されています .

DNA損傷誘導物質

in vitroにおける齧歯類細胞で、DNA損傷、遺伝子変異、染色体異常を誘発しました。 バクテリアにおいて、DNA損傷および変異を誘発しました .

光電子デバイス

イミダゾール含有化合物は、光電子デバイスなど、さまざまな技術的用途において有望な革新を示しています .

センサー

抗がん剤

Safety and Hazards

作用機序

Target of Action

The primary targets of 1-Methyl-1H-imidazo[4,5-b]pyridin-2-amine are Estrogen receptor alpha and Nuclear receptor coactivator 2 . These receptors play a crucial role in the regulation of gene expression and are involved in cellular growth and development .

Mode of Action

This compound interacts with its targets by decreasing NF-kappa-B DNA-binding activity and inhibiting NF-kappa-B-mediated transcription from the IL6 promoter . It can displace RELA/p65 and associated coregulators from the promoter . This compound is also recruited to the NF-kappa-B response element of the CCL2 and IL8 promoters and can displace CREBBP .

Biochemical Pathways

The compound affects the NF-kappa-B signaling pathway, which plays a key role in regulating the immune response to infection . Incorrect regulation of NF-kappa-B has been linked to cancer, inflammatory and autoimmune diseases, septic shock, viral infection, and improper immune development .

Pharmacokinetics

It is known that imidazole compounds are generally highly soluble in water and other polar solvents , which could influence their absorption and distribution in the body.

Result of Action

The molecular and cellular effects of this compound’s action include the induction of DNA damage, gene mutation, and chromosomal anomalies . It can be metabolized by human microsomes isolated from liver and colon to a species that damages bacterial DNA .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s solubility in water and other polar solvents suggests that it might be more effective in aqueous environments.

生化学分析

Biochemical Properties

It is known that imidazo[4,5-b]pyridine derivatives have been used in the design of compounds with valuable medicinal properties

Cellular Effects

Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the compound is stable and has a melting point of 284-286°C .

特性

IUPAC Name |

1-methylimidazo[4,5-b]pyridin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4/c1-11-5-3-2-4-9-6(5)10-7(11)8/h2-4H,1H3,(H2,8,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYQKHZOGAWOVTF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(N=CC=C2)N=C1N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

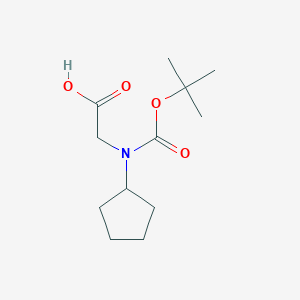

![2-[3-Benzyl-4-[(2-methylpropan-2-yl)oxycarbonyl]-2-oxopiperazin-1-yl]-3-phenylpropanoic acid](/img/structure/B63641.png)